
Darapladib
Übersicht
Beschreibung
Darapladib ist ein selektiver Inhibitor der lipoprotein-assoziierten Phospholipase A2 (Lp-PLA2), ein Enzym, das an den Entzündungsprozessen beteiligt ist, die mit Atherosklerose verbunden sind. Es wurde von Human Genome Sciences in Zusammenarbeit mit GlaxoSmithKline entdeckt und auf sein Potenzial zur Behandlung von Atherosklerose und anderen Herz-Kreislauf-Erkrankungen untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende ReaktionenSpezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber auf den kommerziellen Bedarf hochskaliert. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontinuierlichen Fließprozessen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Darapladib involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Darapladib durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die Reaktionsergebnisse zu optimieren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
STABILITY Trial
The STABILITY trial (Stabilization of Atherosclerotic Plaques Using Darapladib) was a pivotal Phase III study that involved 15,828 patients with chronic coronary heart disease. The trial aimed to evaluate the efficacy of this compound in reducing major adverse cardiovascular events (MACE) compared to placebo over a median follow-up of 3.7 years.
- Primary Endpoint : The composite endpoint included cardiovascular death, myocardial infarction, and stroke. Results showed that 9.7% of patients on this compound experienced MACE compared to 10.4% in the placebo group (hazard ratio 0.94, p = 0.20) .
- Secondary Endpoints : There was a statistically significant reduction in major coronary events (HR 0.90, p = 0.045), suggesting some potential benefit in specific subsets of coronary events despite no overall reduction in MACE .
Other Key Studies
-
Effects on Inflammatory Biomarkers
In a study involving patients on atorvastatin therapy, this compound demonstrated sustained inhibition of plasma Lp-PLA2 activity and resulted in reductions in interleukin-6 and high-sensitivity C-reactive protein after 12 weeks, indicating potential anti-inflammatory effects . -
Atheroma Composition
Research indicated that this compound could prevent the expansion of necrotic core volume in coronary plaques over 12 months compared to placebo, which is critical for plaque stability and reducing the risk of rupture . -
SOLID-TIMI 52 Trial
This ongoing trial is investigating this compound's efficacy in acute coronary syndromes, aiming to provide further insights into its therapeutic potential .
Case Studies
Several case studies have illustrated this compound's effects on individual patients with varying degrees of cardiovascular risk:
- Patient Case Example : In one documented case, a patient with established coronary artery disease treated with this compound showed stabilization of plaque characteristics without significant adverse effects on platelet function or renal parameters, indicating its safety profile alongside its efficacy .
Summary of Findings
Trial/Study | Population | Primary Endpoint | Results |
---|---|---|---|
STABILITY Trial | 15,828 CHD patients | MACE | No significant difference (HR 0.94) |
Atorvastatin + this compound | Various CHD-risk patients | Inflammatory biomarkers | Significant reductions in IL-6 and hs-CRP |
Necrotic Core Study | 330 patients with CAD | Necrotic core volume | Prevention of core expansion (P=0.012) |
Wirkmechanismus
Darapladib exerts its effects by selectively inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that mediates inflammatory processes. By blocking Lp-PLA2, this compound reduces the production of pro-inflammatory and pro-apoptotic molecules derived from oxidized low-density lipoprotein. This inhibition helps stabilize atherosclerotic plaques and reduces the risk of cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rilapladib: Ein weiterer Lp-PLA2-Inhibitor mit ähnlichem therapeutischem Potenzial.
Atorvastatin: Ein Statin, das zur Senkung des Cholesterinspiegels und zur Reduzierung von Entzündungen verwendet wird.
Ezetimib: Ein Cholesterinabsorptionsinhibitor mit entzündungshemmenden Eigenschaften
Einzigartigkeit von Darapladib
Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung von Lp-PLA2, die die Entzündungsprozesse direkt angreift, die mit Atherosklerose verbunden sind. Im Gegensatz zu Statinen und anderen cholesterinsenkenden Mitteln konzentriert sich this compound auf die Stabilisierung von atherosklerotischen Plaques und die Reduzierung von Entzündungen und bietet so einen ergänzenden Ansatz zur Behandlung von Herz-Kreislauf-Erkrankungen .
Biologische Aktivität
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in the inflammatory processes associated with atherosclerosis and cardiovascular diseases. This article reviews the biological activity of this compound, including its mechanisms of action, clinical trial findings, and implications for therapeutic use.
This compound specifically inhibits Lp-PLA2, which is involved in the hydrolysis of oxidized phospholipids in low-density lipoproteins (LDL). By inhibiting this enzyme, this compound reduces the production of pro-inflammatory mediators and stabilizes atherosclerotic plaques, potentially preventing cardiovascular events.
1. STABILITY Trial
The STabilization of Atherosclerotic Plaque by Initiation of this compound Therapy (STABILITY) trial was a pivotal Phase III study that evaluated this compound's efficacy in patients with chronic coronary heart disease (CHD). The study involved 15,828 patients randomized to receive either 160 mg of this compound or placebo once daily over a median follow-up period of 3.7 years.
- Primary Endpoint : The primary outcome was the time to first occurrence of major adverse cardiovascular events (MACE), which included cardiovascular death, myocardial infarction (MI), and stroke. Results showed no significant difference between groups:
- Secondary Endpoints : Although there were modest reductions in major coronary events and total coronary events, these did not translate into a significant reduction in MACE or its individual components .
2. SOLID-TIMI 52 Trial
The SOLID-TIMI 52 trial further assessed this compound's impact on cardiovascular outcomes. Over a median duration of 2.5 years, results indicated no significant differences between this compound and placebo groups regarding the composite endpoint of cardiovascular death, MI, or stroke .
Biological Effects
This compound has demonstrated several biological effects beyond its role as an Lp-PLA2 inhibitor:
- Reduction in Inflammatory Markers : In early trials, this compound significantly reduced Lp-PLA2 levels by 60-66% at a daily dose of 160 mg, although it only modestly reduced interleukin-6 levels by 12.3% .
- Impact on Plaque Composition : In studies involving endarterectomy specimens, this compound reduced plaque Lp-PLA2 activity by up to 81%, indicating its potential to modify plaque composition .
Table: Summary of Key Clinical Trials Involving this compound
Trial Name | Population Size | Primary Endpoint | Key Findings |
---|---|---|---|
STABILITY | 15,828 | Major Adverse Cardiovascular Events | No significant reduction in MACE; modest reduction in secondary endpoints |
SOLID-TIMI 52 | ~3,000 | Cardiovascular Death, MI, Stroke | No significant differences between treatment and placebo groups |
IBIS-2 | 330 | Necrotic Core Expansion | This compound halted necrotic core expansion in plaques |
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Darapladib’s inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), and how does this relate to its proposed anti-atherosclerotic effects?
- Answer: this compound selectively inhibits Lp-PLA2, an enzyme expressed in atherosclerotic plaques that hydrolyzes oxidized phospholipids to generate pro-inflammatory mediators like lysophosphatidylcholine. By reducing plaque inflammation and necrotic core expansion, this compound aims to stabilize vulnerable plaques . Preclinical studies in diabetic swine demonstrated reduced necrotic core area and inflammatory gene expression (e.g., CCL5) with treatment . Researchers should validate Lp-PLA2 activity via enzyme-linked immunosorbent assays (ELISAs) in plasma/tissue and correlate with histopathological plaque features in animal models .
Q. What are the pharmacokinetic challenges associated with this compound, and how do they influence dosing regimens in clinical trials?
- Answer: this compound is a Biopharmaceutics Classification System (BCS) Class 4 drug with low solubility and permeability, resulting in low oral bioavailability (~4% for enteric-coated tablets). First-pass metabolism generates minor metabolites (e.g., hydroxylation [M3], N-deethylation [M4]), and systemic exposure decreases with repeated dosing, suggesting time-dependent pharmacokinetics. Researchers must account for food effects (19% AUC increase with high-fat meals) and use accelerator mass spectrometry for sensitive radiolabeled tracer analysis in absorption/distribution studies .
Advanced Research Questions
Q. How can researchers reconcile the contradictory outcomes of the STABILITY trial, where this compound failed the primary endpoint but showed a marginal reduction in coronary events?
- Answer: The STABILITY trial (N=15,828) reported no significant reduction in the composite endpoint of cardiovascular death, myocardial infarction (MI), or stroke (HR 0.94, p=0.20), but secondary analyses showed a 10% risk reduction in major coronary events (HR 0.90, p=0.045) . Methodological considerations:
- Subgroup Analysis: Investigate high-risk cohorts (e.g., patients with elevated Lp-PLA2 activity or diabetes) where treatment effects may be amplified .
- Biomarker Integration: Use proximity extension assays to quantify Lp-PLA2 activity and oxidized phospholipids as intermediate endpoints .
- Trial Design: Future studies should prioritize enriched populations and composite endpoints focused on plaque stability (e.g., coronary revascularization rates) .
Q. What experimental design considerations are critical when modeling this compound’s efficacy in comorbid conditions like dyslipidemia and type 2 diabetes?
- Answer: Murine studies highlight the importance of:
- Duration: 16-week regimens in diabetic mice showed greater lipid profile normalization (total cholesterol, non-HDL-C) compared to 8-week regimens, suggesting prolonged treatment is needed for metabolic effects .
- Dosage: Optimal dosing (e.g., 160 mg/day in humans) must balance Lp-PLA2 inhibition with tolerability; animal models require dose scaling based on plasma concentration-time profiles .
- Outcome Measures: Include fasting glucose, HDL-C, and tissue-specific Lp-PLA2 protein levels to assess metabolic interplay .
Q. How can researchers address the discrepancy between this compound’s anti-inflammatory effects in preclinical models and its limited clinical efficacy?
- Answer:
- Mechanistic Depth: Use single-cell RNA sequencing in animal plaques to identify inflammatory pathways (e.g., macrophage polarization) modulated by this compound but not captured in clinical trials .
- Translational Biomarkers: Combine imaging (e.g., intravascular ultrasound) with proteomic profiling of plaque-derived extracellular vesicles to quantify drug-induced changes in plaque vulnerability .
- Trial Heterogeneity: Meta-analyze data from SOLID-TIMI 52 and STABILITY to identify patient subsets (e.g., those with high-sensitivity C-reactive protein) benefiting from Lp-PLA2 inhibition .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing secondary endpoints in this compound trials with null primary outcomes?
- Answer:
- Gatekeeping Procedures: Apply hierarchical testing to control family-wise error rates, prioritizing endpoints with mechanistic plausibility (e.g., coronary revascularization) .
- Bayesian Analysis: Use adaptive designs to re-estimate posterior probabilities of efficacy in pre-specified subgroups, leveraging prior data from phase II studies .
- Sensitivity Analysis: Explore impact of competing risks (e.g., non-cardiovascular deaths) on hazard ratios using Fine-Gray models .
Q. How should researchers optimize bioavailability studies for this compound given its BCS Class 4 limitations?
- Answer:
- Formulation Strategies: Test co-amorphous systems with solubility-enhancing polymers (e.g., HPMCAS) to improve dissolution .
- Prodrug Design: Synthesize phosphate or acyloxyalkyl ester prodrugs to enhance intestinal permeability .
- In Silico Modeling: Use GastroPlus™ to simulate absorption under varying pH and transit conditions, validated with in vivo pharmacokinetic data .
Q. Data Contradiction Analysis
Q. Why did this compound reduce Lp-PLA2 activity in plasma but fail to significantly alter cardiovascular mortality?
- Answer: Potential explanations include:
- Off-Target Effects: Lp-PLA2 inhibition may not fully attenuate plaque inflammation driven by redundant pathways (e.g., NLRP3 inflammasome) .
- Biomarker-Outcome Discordance: Plasma Lp-PLA2 levels may not reflect intra-plaque enzyme activity; tissue-specific pharmacodynamic studies are needed .
- Trial Population: STABILITY enrolled stable coronary patients with extensive background therapy (e.g., statins), masking incremental benefits .
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPFJWLDPVQCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189073 | |
Record name | Darapladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Darapladib is a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes. Evidence from experimental settings show that the breakdown products from oxidized low density lipoprotein C (LDL-C)such as lysophosphatidylcholine species and oxidized nonesterified fatty acids are pro-inflammatory and pro-apoptotic. These products are suspected to cause athlerosclerosis progression and plaque vulnerability, which leads to increased risk of cardiovascular problems. | |
Record name | Darapladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
356057-34-6 | |
Record name | Darapladib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356057-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darapladib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darapladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darapladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARAPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.